Ammonium gadolinium(3+) disulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

21995-31-3 |

|---|---|

Molecular Formula |

GdH4NO8S2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

azanium;gadolinium(3+);disulfate |

InChI |

InChI=1S/Gd.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |

InChI Key |

JSHBZQPCMWGDOZ-UHFFFAOYSA-K |

Canonical SMILES |

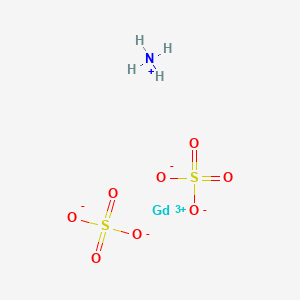

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3] |

Origin of Product |

United States |

Foundational & Exploratory

Crystal Structure Analysis of Ammonium Gadolinium Sulfate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ammonium gadolinium sulfate hydrate, with a focus on its tetrahydrate form, NH₄Gd(SO₄)₂·4H₂O. This compound is part of a series of isostructural ammonium rare earth sulfate tetrahydrates that are of interest for their potential applications in various scientific and technological fields.

Crystal Structure and Physicochemical Properties

Ammonium gadolinium sulfate tetrahydrate, NH₄Gd(SO₄)₂·4H₂O, crystallizes in the monoclinic system with the space group P2₁/c. It is isostructural with other ammonium rare earth sulfate tetrahydrates, such as those containing Lanthanum (La), Cerium (Ce), Samarium (Sm), and Terbium (Tb)[1]. The crystal structure consists of gadolinium cations, ammonium cations, sulfate anions, and water molecules linked together through a complex network of ionic and hydrogen bonds.

The gadolinium(III) ion is the central coordinating atom in the structure. Based on isostructural compounds, the Gd³⁺ ion is coordinated by nine oxygen atoms in a distorted tricapped trigonal prismatic geometry[1]. Six of these oxygen atoms belong to the sulfate groups, and three are from the water molecules[1]. The sulfate tetrahedra act as bridging ligands, connecting the gadolinium polyhedra to form a three-dimensional framework. The ammonium ions are situated in the cavities within this framework and are involved in hydrogen bonding with the sulfate oxygen atoms and water molecules, further stabilizing the structure[1].

Crystallographic Data

| Parameter | Value (for NH₄Ce(SO₄)₂·4H₂O)[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6XX |

| b (Å) | 19.XX |

| c (Å) | 8.8XX |

| β (°) | 97.XX |

| Z | 4 |

| Coordination Number of RE | 9 |

| Coordination Geometry | Distorted Tricapped Trigonal Prism |

Bond Lengths and Angles

The bond lengths and angles within the coordination sphere of the gadolinium ion and the sulfate tetrahedra are crucial for understanding the stability and properties of the compound. In the isostructural cerium compound, the Ce-O bond lengths range from 2.420(7) to 2.578(6) Å[1]. The S-O bond lengths in the sulfate tetrahedra are in the typical range for sulfate groups[1]. Similar values are expected for the gadolinium analogue.

Experimental Protocols

Synthesis

A common method for the synthesis of single crystals of ammonium rare earth sulfate hydrates is through slow evaporation of an aqueous solution.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Sulfuric acid (H₂SO₄, dilute)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of gadolinium(III) oxide or sulfate in a minimal amount of dilute sulfuric acid to form an aqueous solution of gadolinium sulfate. Gentle heating may be required to facilitate dissolution.

-

Prepare a saturated aqueous solution of ammonium sulfate.

-

Mix the gadolinium sulfate solution and the ammonium sulfate solution in a 1:1 molar ratio.

-

Stir the resulting solution thoroughly to ensure homogeneity.

-

Allow the solution to stand undisturbed at room temperature for slow evaporation.

-

Over a period of several days to weeks, single crystals of NH₄Gd(SO₄)₂·4H₂O will form.

-

The crystals can be harvested by filtration, washed with a small amount of cold deionized water, and dried in air.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

A suitable single crystal of NH₄Gd(SO₄)₂·4H₂O is selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A preliminary data collection is performed to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected at a controlled temperature (often at low temperatures to reduce thermal vibrations).

-

The collected data is processed, including integration of the reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

-

The final structural model provides the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of the compound. The thermal decomposition of the related gadolinium sulfate octahydrate proceeds in multiple steps, involving dehydration and subsequent decomposition of the anhydrous sulfate to gadolinium oxysulfate and finally to gadolinium oxide[2]. A similar decomposition pathway is expected for the ammonium gadolinium sulfate hydrate, with the initial steps involving the loss of water of hydration and ammonia.

Instrumentation:

-

A simultaneous TGA/DTA instrument.

Procedure:

-

A small, accurately weighed sample of NH₄Gd(SO₄)₂·4H₂O is placed in a sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

The TGA curve records the change in mass of the sample as a function of temperature, while the DTA curve records the temperature difference between the sample and a reference material, indicating endothermic or exothermic processes.

-

The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of ammonium gadolinium sulfate hydrate and the coordination environment of the gadolinium ion.

Caption: Experimental workflow for the synthesis and characterization of ammonium gadolinium sulfate hydrate.

Caption: Schematic of the nine-coordinate gadolinium(III) ion in a distorted tricapped trigonal prismatic geometry.

References

Magnetic Susceptibility of Ammonium Gadolinium Disulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Magnetic Properties of Gadolinium Compounds

Gadolinium (Gd), a lanthanide series element, is distinguished by its potent paramagnetic properties in its trivalent state (Gd³⁺).[1][2] This strong paramagnetism is a direct consequence of its electronic configuration, [Xe] 4f⁷, which features seven unpaired electrons in the 4f subshell.[2] According to Hund's rules, this half-filled f-shell results in a ground state with a high total spin quantum number (S = 7/2) and no first-order orbital angular momentum (L = 0). The absence of orbital momentum minimizes magnetic anisotropy and leads to magnetic behavior that closely follows the theoretical spin-only contribution.

The magnetic susceptibility of gadolinium compounds is therefore expected to be dominated by the spin of these seven unpaired electrons.[2] This makes gadolinium-based materials of significant interest in various applications, including as contrast agents in magnetic resonance imaging (MRI).[1]

Theoretical Magnetic Behavior of Ammonium Gadolinium Disulphate

Ammonium gadolinium disulphate, with the chemical formula NH₄Gd(SO₄)₂, is an inorganic double salt. The magnetic properties of this compound are primarily determined by the Gd³⁺ ions, with the ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions being diamagnetic and contributing minimally to the overall magnetic susceptibility.

The magnetic behavior of a paramagnetic material like ammonium gadolinium disulphate is expected to follow the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility

-

C is the Curie constant

-

T is the absolute temperature

-

θ is the Weiss constant, which accounts for any weak magnetic interactions between adjacent Gd³⁺ ions.

The Curie constant (C) is related to the effective magnetic moment (μ_eff) by the equation:

C = (N_A * μ_B² * μ_eff²) / (3 * k_B)

where:

-

N_A is Avogadro's number

-

μ_B is the Bohr magneton

-

k_B is the Boltzmann constant

For a system with only spin contribution to the magnetic moment, the theoretical effective magnetic moment can be calculated as:

μ_eff = g * √[S(S+1)]

where:

-

g is the Landé g-factor (approximately 2 for a free electron)

-

S is the total spin quantum number (7/2 for Gd³⁺)

For Gd³⁺, the theoretical spin-only effective magnetic moment is approximately 7.94 μ_B.

Hypothetical Data Presentation

The following tables present hypothetical yet theoretically grounded quantitative data for the magnetic susceptibility of ammonium gadolinium disulphate. This data is intended to serve as a reference for expected values in future experimental work.

Table 1: Theoretical Magnetic Parameters for Ammonium Gadolinium Disulphate

| Parameter | Theoretical Value |

| Gd³⁺ Ground State Term | ⁸S₇/₂ |

| Total Spin (S) | 7/2 |

| Landé g-factor (g) | 2 |

| Effective Magnetic Moment (μ_eff) | 7.94 μ_B |

| Curie Constant (C) | 7.88 cm³·K/mol |

Table 2: Expected Molar Magnetic Susceptibility (χ_M) and Inverse Molar Magnetic Susceptibility (1/χ_M) as a Function of Temperature

| Temperature (K) | χ_M (cm³/mol) | 1/χ_M (mol/cm³) |

| 2 | 3.940 | 0.254 |

| 10 | 0.788 | 1.269 |

| 50 | 0.158 | 6.342 |

| 100 | 0.079 | 12.684 |

| 200 | 0.039 | 25.368 |

| 300 | 0.026 | 38.052 |

Note: This data assumes a Weiss constant (θ) of 0 K, indicating ideal paramagnetic behavior with no intermolecular interactions.

Experimental Protocols

While specific experimental protocols for ammonium gadolinium disulphate are not available, the following outlines a generalized methodology for measuring its magnetic susceptibility based on techniques used for similar paramagnetic salts.

Synthesis of Ammonium Gadolinium Disulphate

A common method for synthesizing double sulphates is through aqueous solution crystallization.

-

Preparation of Solutions: Prepare saturated aqueous solutions of ammonium sulphate ((NH₄)₂SO₄) and gadolinium(III) sulphate (Gd₂(SO₄)₃).

-

Mixing: Mix stoichiometric amounts of the two solutions.

-

Crystallization: Allow the mixed solution to slowly evaporate at a constant temperature. Single crystals of NH₄Gd(SO₄)₂·nH₂O are expected to form. The degree of hydration (n) would need to be determined, typically through thermogravimetric analysis (TGA).

-

Sample Preparation: The resulting crystals should be washed with a cold solvent (e.g., ethanol) to remove any surface impurities and then dried in a desiccator. For magnetic measurements, a powdered sample is typically used.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Sample Mounting: A precisely weighed amount of the powdered sample is placed in a gelatin capsule or other suitable sample holder.

-

Data Collection:

-

Temperature Dependence: The magnetic susceptibility is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to room temperature (e.g., 300 K), under a constant applied magnetic field (e.g., 1000 Oe).

-

Field Dependence: The magnetization is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K) to check for saturation of the magnetic moment.

-

-

Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the constituent atoms (Pascal's constants). The molar magnetic susceptibility (χ_M) is then calculated. A plot of 1/χ_M versus temperature is used to determine the Curie and Weiss constants by fitting the data to the Curie-Weiss law.

Visualizations

The following diagrams illustrate the theoretical concepts and experimental workflow.

Caption: Logical relationship of Gd³⁺ electronic structure to its magnetic properties.

Caption: Experimental workflow for magnetic susceptibility measurement.

Conclusion

Ammonium gadolinium disulphate is expected to be a simple paramagnet, with its magnetic properties overwhelmingly dictated by the Gd³⁺ ion. The theoretical framework presented in this guide provides a solid foundation for anticipating its magnetic behavior. The outlined experimental protocols offer a standard approach for the synthesis and characterization of this and similar lanthanide double salts. Future experimental investigations are necessary to validate these theoretical predictions and to explore any subtle magnetic interactions that may arise from the specific crystal structure of the compound.

References

Thermal Decomposition of Ammonium Gadolinium(III) Disulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed thermal decomposition pathway of ammonium gadolinium(III) disulfate (NH₄Gd(SO₄)₂). In the absence of direct experimental literature for this specific double salt, this document synthesizes information from the thermal analysis of its constituent components, ammonium sulfate ((NH₄)₂SO₄) and gadolinium(III) sulfate (Gd₂(SO₄)₃). The proposed multi-step decomposition process involves the initial breakdown of the ammonium sulfate component, followed by the decomposition of the gadolinium sulfate, ultimately yielding gadolinium(III) oxide as the final solid product. This guide presents the anticipated reaction pathway, quantitative data on mass loss, and detailed experimental protocols for the analytical techniques typically employed in such an analysis.

Introduction

Ammonium gadolinium(III) disulfate is a double salt containing the rare-earth element gadolinium. The thermal behavior of such compounds is of significant interest for various applications, including materials science and as precursors in the synthesis of advanced materials. Understanding the thermal decomposition pathway is crucial for controlling the synthesis of desired final products, such as gadolinium oxides, which have applications in catalysis, phosphors, and as contrast agents in magnetic resonance imaging (MRI). This guide outlines a proposed thermal decomposition pathway for NH₄Gd(SO₄)₂, based on the well-documented thermal behavior of ammonium sulfate and gadolinium sulfate.

Proposed Thermal Decomposition Pathway

The thermal decomposition of ammonium gadolinium(III) disulfate is anticipated to proceed in a stepwise manner. The initial stages are dominated by the decomposition of the ammonium sulfate component at lower temperatures, followed by the decomposition of the more thermally stable gadolinium sulfate at higher temperatures.

The proposed overall decomposition reaction is:

2 NH₄Gd(SO₄)₂ (s) → Gd₂O₃ (s) + 2 NH₃ (g) + 2 H₂O (g) + 4 SO₂ (g) + O₂ (g)

This overall reaction can be broken down into the following key stages:

Stage 1: Decomposition of Ammonium Sulfate Component

The decomposition of the ammonium sulfate portion of the double salt is expected to occur in multiple steps, beginning at temperatures above 200°C. This process involves the release of ammonia and the formation of intermediate sulfate species, which subsequently decompose to sulfur oxides.

-

Step 1a: Formation of Ammonium Bisulfate. At approximately 235-280°C, ammonium sulfate begins to decompose, releasing ammonia gas and forming an intermediate, likely gadolinium bisulfate.

2 NH₄Gd(SO₄)₂ (s) → 2 Gd(HSO₄)₂ (s) + 2 NH₃ (g)

-

Step 1b: Decomposition of Bisulfate. As the temperature increases, the bisulfate intermediate would further decompose. The decomposition of ammonium sulfate is known to produce ammonia, sulfur dioxide, nitrogen, and water in its final stages.[1]

Stage 2: Decomposition of Gadolinium Sulfate

Following the decomposition of the ammonium component, the remaining gadolinium sulfate undergoes decomposition at significantly higher temperatures. The thermal decomposition of anhydrous gadolinium sulfate is a two-step process.[2]

-

Step 2a: Formation of Gadolinium Oxysulfate. Anhydrous gadolinium sulfate starts to decompose at approximately 1256 K (983°C) to form gadolinium oxysulfate ((GdO)₂SO₄) and sulfur trioxide. The sulfur trioxide is in equilibrium with sulfur dioxide and oxygen.

Gd₂(SO₄)₃ (s) → (GdO)₂SO₄ (s) + 2 SO₃ (g) ⇌ (GdO)₂SO₄ (s) + 2 SO₂ (g) + O₂ (g)

-

Step 2b: Decomposition of Gadolinium Oxysulfate. The final decomposition of gadolinium oxysulfate to gadolinium(III) oxide (Gd₂O₃) occurs at temperatures around 1455 K (1182°C).[2]

(GdO)₂SO₄ (s) → Gd₂O₃ (s) + SO₃ (g) ⇌ Gd₂O₃ (s) + SO₂ (g) + ½ O₂ (g)

Quantitative Data

The following table summarizes the expected temperature ranges and theoretical mass losses for the major stages of the thermal decomposition of NH₄Gd(SO₄)₂. These values are estimated based on the decomposition of the individual components.

| Stage | Proposed Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |

| 1 | Release of Ammonia | 200 - 400 | ~9.26% |

| 2 | Decomposition of Sulfate to Oxysulfate | 980 - 1180 | ~43.54% |

| 3 | Decomposition of Oxysulfate to Oxide | 1180 - 1500 | ~21.77% |

| Total | Overall Decomposition | 200 - 1500 | ~74.57% |

Note: The temperature ranges are indicative and can be influenced by factors such as heating rate and atmosphere.

Experimental Protocols

To experimentally determine the thermal decomposition pathway of ammonium gadolinium(III) disulfate, the following analytical techniques are recommended:

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

-

Instrumentation: A simultaneous TGA-DTA instrument.

-

Methodology:

-

Accurately weigh 5-10 mg of the NH₄Gd(SO₄)₂ sample into an alumina or platinum crucible.

-

Place the crucible in the TGA-DTA instrument.

-

Heat the sample from room temperature to 1500°C at a constant heating rate of 10°C/min.

-

Use an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

Analyze the resulting curves to identify the onset and end temperatures of decomposition steps and the corresponding percentage mass loss.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

-

Instrumentation: A powder X-ray diffractometer.

-

Methodology:

-

Heat samples of NH₄Gd(SO₄)₂ in a furnace to temperatures corresponding to the end of each major decomposition stage identified by TGA-DTA.

-

Allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.

-

Grind the cooled samples into a fine powder.

-

Mount the powder on a sample holder and place it in the XRD instrument.

-

Record the diffraction pattern over a 2θ range of 10-80°.

-

Compare the obtained diffraction patterns with standard diffraction data (e.g., from the ICDD database) to identify the crystalline phases present at each temperature.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer.

-

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

Direct the off-gas from the TGA furnace to the inlet of the mass spectrometer via a heated transfer line.

-

Monitor the mass-to-charge ratios (m/z) of the expected gaseous products (e.g., NH₃ (m/z 17), H₂O (m/z 18), SO₂ (m/z 64), O₂ (m/z 32)) as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

-

Visualizations

Proposed Thermal Decomposition Pathway of NH₄Gd(SO₄)₂

Caption: Proposed multi-step thermal decomposition of NH₄Gd(SO₄)₂.

Experimental Workflow for Thermal Analysis

Caption: Workflow for comprehensive thermal analysis.

Conclusion

The thermal decomposition of ammonium gadolinium(III) disulfate is proposed to be a complex, multi-step process. By analogy with its constituent salts, the decomposition is expected to initiate with the breakdown of the ammonium sulfate component, followed by the higher-temperature decomposition of gadolinium sulfate through an oxysulfate intermediate to finally yield gadolinium(III) oxide. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation and validation of this proposed pathway. Such studies are essential for the controlled synthesis of gadolinium-based materials for a variety of advanced applications.

References

Spectroscopic Properties of Ammonium Gadolinium Sulfate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of ammonium gadolinium sulfate complexes. Due to the limited availability of dedicated studies on this specific complex, this paper synthesizes data from analogous compounds and theoretical principles to predict and describe its spectroscopic behavior. This document is intended to serve as a foundational resource for researchers and professionals working with gadolinium-based materials.

Introduction

Ammonium gadolinium sulfate, with the chemical formula Gd(NH₄)(SO₄)₂, is a double salt combining the unique spectroscopic and magnetic properties of the gadolinium(III) ion with the well-defined vibrational characteristics of ammonium and sulfate ions. The Gd³⁺ ion, with its half-filled 4f shell (f⁷ configuration), exhibits sharp, characteristic luminescence from its f-f electronic transitions and is strongly paramagnetic, making it a subject of interest for applications ranging from medical imaging contrast agents to phosphors.[1][2] Understanding the spectroscopic signature of this complex is crucial for its characterization and potential application development.

This guide covers the primary spectroscopic techniques used to characterize such complexes: luminescence spectroscopy, vibrational (Infrared and Raman) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Luminescence Spectroscopy

The luminescence of gadolinium(III) complexes is dominated by the electronic transitions within the 4f orbitals. These f-f transitions are parity-forbidden, resulting in sharp but weak absorption and emission lines.

The most characteristic emission of the Gd³⁺ ion is a narrow band in the ultraviolet region, corresponding to the ⁶P₇/₂ → ⁸S₇/₂ transition.[3] While the ligands in some Gd(III) chelates can exhibit their own luminescence (phosphorescence), the primary metal-centered emission is a key identifier.[3]

Expected Luminescence Properties

The following table summarizes the expected quantitative data for the luminescence of ammonium gadolinium sulfate, based on typical Gd³⁺ complex behavior.

| Property | Expected Value | Notes |

| Emission Maximum (λₑₘ) | ~312 nm | Corresponds to the ⁶P₇/₂ → ⁸S₇/₂ f-f transition of the Gd³⁺ ion.[3] |

| Excitation Maximum (λₑₓ) | ~273 nm | Corresponds to an f-f absorption of the Gd³⁺ ion.[3] |

| Luminescence Lifetime (τ) | Microseconds (µs) to Milliseconds (ms) | Highly dependent on the coordination environment and presence of quenchers. |

| Quantum Yield (Φ) | Low | f-f transitions are inherently inefficient. |

Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy is essential for confirming the presence and understanding the coordination environment of the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions within the crystal lattice.

The sulfate ion (SO₄²⁻) has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (antisymmetric stretch), and ν₄ (antisymmetric bend). In a highly symmetric environment (Td), only the ν₃ and ν₄ modes are infrared active, while all four are Raman active. Crystal field effects and reduced symmetry in the solid state can lead to the activation of IR-inactive modes and the splitting of degenerate modes.[4][5]

The ammonium ion (NH₄⁺) also exhibits characteristic vibrational modes. The N-H stretching (ν₃) and bending (ν₄) modes are particularly useful for characterization.[4][6]

Expected Vibrational Frequencies

The following table presents the expected vibrational frequencies for the key functional groups in ammonium gadolinium sulfate, based on data from analogous sulfate and ammonium compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Source (Analogous Compound) |

| SO₄²⁻ ν₁ (symm. stretch) | ~980-990 (weak) | ~975-992 (strong) | [5][7] |

| SO₄²⁻ ν₂ (symm. bend) | ~450 | ~450-466 | [7] |

| SO₄²⁻ ν₃ (anti. stretch) | ~1100-1170 (strong, often split) | ~1090-1155 (split) | [4][7] |

| SO₄²⁻ ν₄ (anti. bend) | ~610-630 (strong) | ~613-625 | [4][7] |

| NH₄⁺ ν₃ (N-H stretch) | ~3200 (broad) | ~3160-3200 (strong) | [4][6] |

| NH₄⁺ ν₄ (N-H bend) | ~1430 (strong) | ~1450 (weak) | [4][6] |

| H₂O Modes (if hydrated) | ~3400-3600 (O-H stretch), ~1600-1650 (H-O-H bend) | Variable | [4] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like the Gd³⁺ ion (S = 7/2). The EPR spectrum of Gd³⁺ is characterized by a central transition (−1/2 → +1/2) which is relatively sharp and independent of the zero-field splitting (ZFS) to a first-order approximation.[8] This makes it a reliable feature for detecting the presence of Gd³⁺. The other transitions are spread over a wide magnetic field range and contribute to a broad background signal.[8]

Expected EPR Parameters

Quantitative data for EPR spectra are highly dependent on the specific crystal field environment of the Gd³⁺ ion.

| Parameter | Expected Characteristics | Notes |

| g-factor | Isotropic, close to g ≈ 2.0 | Typical for the S-state Gd³⁺ ion. |

| Spectrum | Dominated by a central transition (−1/2 ↔ +1/2). | Other transitions are broad and may be unresolved.[8] |

| Zero-Field Splitting (ZFS) | Broad distribution of ZFS parameters. | Sensitive to the local symmetry of the Gd³⁺ ion.[8] |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of ammonium gadolinium sulfate are outlined below. These are generalized procedures that can be adapted based on available instrumentation.

Synthesis of Ammonium Gadolinium Sulfate

A common method for synthesizing double salts like ammonium gadolinium sulfate is through aqueous solution chemistry.

-

Dissolution: Dissolve stoichiometric amounts of gadolinium(III) sulfate (Gd₂(SO₄)₃) and ammonium sulfate ((NH₄)₂SO₄) in deionized water. Gentle heating may be applied to facilitate dissolution.

-

Crystallization: Allow the solution to slowly evaporate at room temperature. Alternatively, cooling the saturated solution can induce crystallization.

-

Isolation: Collect the resulting crystals by filtration.

-

Washing & Drying: Wash the crystals with a small amount of cold deionized water or ethanol to remove any soluble impurities and then dry them in a desiccator or at a low temperature in an oven.

Luminescence Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample by finely grinding the crystals into a powder. For solution-state measurements, dissolve the complex in a suitable solvent (e.g., water).

-

Instrumentation: Use a spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (e.g., 273 nm) and scan the emission monochromator over the expected range (e.g., 290-400 nm) to record the emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (e.g., 312 nm) and scan the excitation monochromator over the absorption range (e.g., 250-300 nm) to record the excitation spectrum.

Vibrational Spectroscopy Protocol

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide (KBr) powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline powder directly onto a microscope slide or into a capillary tube.

-

Data Acquisition: Illuminate the sample with a monochromatic laser source (e.g., 532 nm or 785 nm). Collect the scattered light and analyze it with a Raman spectrometer.

Electron Paramagnetic Resonance (EPR) Spectroscopy Protocol

-

Sample Preparation: Load a small amount of the powdered sample into a quartz EPR tube.

-

Instrumentation: Use an X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer.

-

Data Acquisition: Cool the sample to a low temperature (e.g., 77 K or 4 K) using a liquid nitrogen or liquid helium cryostat to improve signal resolution. Record the spectrum by sweeping the magnetic field.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic characterization of ammonium gadolinium sulfate complexes.

Caption: Overall experimental workflow from synthesis to spectroscopic analysis.

Caption: Relationship between structural components and spectroscopic properties.

References

- 1. Gadolinium - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Ammonium gadolinium(3+) disulphate | GdH4NO8S2 | CID 56843853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vibrational spectroscopic characterization of the sulphate mineral khademite Al(SO4)F·5(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-sensitivity Gd3+–Gd3+ EPR distance measurements that eliminate artefacts seen at short distances - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of Gd(NH₄)(SO₄)₂·nH₂O

An In-depth Technical Guide to the Physicochemical Properties of Gadolinium Ammonium Sulfate Tetrahydrate: Gd(NH₄)(SO₄)₂·4H₂O

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadolinium ammonium sulfate tetrahydrate, Gd(NH₄)(SO₄)₂·4H₂O, is a double salt belonging to the lanthanide series of compounds. These materials are of significant interest due to the unique properties of the gadolinium (III) ion. With its high number of unpaired electrons (4f⁷ configuration) and a symmetric S-state electronic ground state (⁸S₇/₂), the Gd³⁺ ion is highly paramagnetic and largely isotropic, making its compounds crucial in various fields.[1] In medicine, gadolinium-based complexes are the most widely used contrast agents for Magnetic Resonance Imaging (MRI), enhancing image resolution by altering the relaxation times of water protons in tissue.[1] In materials science, gadolinium compounds are explored for applications in cryogenics, owing to their magnetocaloric effects, and as components in phosphors and scintillators.

This technical guide provides a comprehensive overview of the core physicochemical properties of gadolinium ammonium sulfate tetrahydrate. It includes summaries of quantitative data, detailed experimental protocols for its characterization, and logical workflows to guide researchers. While extensive data exists for related lanthanide sulfates and other double salts, specific experimental data for Gd(NH₄)(SO₄)₂·4H₂O is not widely published. Therefore, this guide synthesizes available information, leverages data from close analogues, and clearly identifies areas where data is inferred or currently unavailable.

Physicochemical Properties

The properties of Gd(NH₄)(SO₄)₂·4H₂O are determined by the combination of the Gd³⁺ cation, the ammonium cation, the sulfate anions, and the water of hydration.

General and Stoichiometric Data

The compound is a hydrated crystalline solid. Its fundamental properties are summarized in Table 1.

| Property | Value | Source / Method |

| Chemical Formula | Gd(NH₄)(SO₄)₂·4H₂O | - |

| IUPAC Name | Ammonium Gadolinium(III) Sulfate Tetrahydrate | - |

| Anhydrous Molar Mass | 367.40 g/mol | PubChem[2] |

| Hydrate Molar Mass | 439.46 g/mol | Calculation |

| Appearance | White crystalline solid (Expected) | Analogy[3] |

Crystallographic Data

A complete, published crystal structure for gadolinium ammonium sulfate tetrahydrate could not be identified in the searched literature. However, analysis of related compounds provides insight into its likely structure. The lanthanide contraction suggests that the coordination number for gadolinium in such a double sulfate would be eight or nine.[3]

For illustrative purposes, the crystallographic data for the related monohydrate compound, NH₄[La(SO₄)₂(H₂O)], is presented in Table 2. It is important to note that the tetrahydrate structure of the gadolinium salt will differ significantly, likely adopting a different space group and unit cell parameters to accommodate the additional water molecules. In the lanthanum analogue, the La³⁺ cation is coordinated by eight oxygen atoms from six sulfate groups and one from a water molecule, forming a 3D anionic framework.[4]

Table 2: Illustrative Crystallographic Data for the Analogue NH₄[La(SO₄)₂(H₂O)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.996(3) |

| b (Å) | 9.610(3) |

| c (Å) | 10.027(3) |

| β (°) | 100.95(3) |

| Volume (ų) | 850.7(5) |

| Z | 4 |

| Reference | Benslimane et al. (2015)[4] |

Solubility

Thermal Decomposition

The thermal decomposition of Gd(NH₄)(SO₄)₂·4H₂O is predicted to occur in a multi-stage process, combining the dehydration of the salt, the decomposition of ammonium sulfate, and the decomposition of gadolinium sulfate. The expected pathway, based on analyses of Gd₂(SO₄)₃·8H₂O and (NH₄)₂SO₄, is outlined in Table 3.[6][7]

Table 3: Predicted Thermal Decomposition Pathway for Gd(NH₄)(SO₄)₂·4H₂O

| Temperature Range (°C) | Mass Loss Event | Solid Product(s) | Gaseous Products |

| ~100 - 250 | Dehydration: Loss of four molecules of water of crystallization. | Gd(NH₄)(SO₄)₂ | H₂O |

| ~250 - 450 | Deammonation: Decomposition of the ammonium sulfate component, first to ammonium bisulfate, then further breakdown.[7] | Gd₂(SO₄)₃ (amorphous, then crystallizes) | NH₃, H₂O, SO₂, N₂ |

| ~650 - 750 | Polymorphic Transition: Phase transition of anhydrous gadolinium sulfate (α → β form). No mass loss.[6] | β-Gd₂(SO₄)₃ | - |

| ~980 - 1180 | Initial Sulfate Decomposition: First stage of gadolinium sulfate decomposition.[6] | Gadolinium Oxysulfate, (GdO)₂SO₄ | SO₂, O₂ |

| > 1180 | Final Decomposition: Complete decomposition to the stable oxide.[6] | Gadolinium Oxide, Gd₂O₃ | SO₂, O₂ |

Magnetic Properties

The magnetic properties of Gd(NH₄)(SO₄)₂·4H₂O are dominated by the Gd³⁺ ion. Due to its ⁸S₇/₂ ground state, the magnetic moment is almost entirely from electron spin, resulting in highly isotropic paramagnetic behavior.[8] Specific magnetic susceptibility data for this compound is not available, but data from the analogous compound CsGd(SO₄)₂ provides an excellent reference, as the magnetic behavior is primarily dependent on the isolated Gd³⁺ ion.[8]

Table 4: Magnetic Properties of the Analogue Compound CsGd(SO₄)₂

| Property | Value | Notes |

| Magnetic Behavior | Paramagnetic | No magnetic ordering observed down to 1.8 K. |

| Effective Magnetic Moment (μ_eff) | 8.03 μ_B | Close to the theoretical spin-only value for a free Gd³⁺ ion (g[J(J+1)]¹/² = 7.94 μ_B). |

| Curie-Weiss Temperature (θ) | -0.15 K | Indicates very weak antiferromagnetic interactions between Gd³⁺ ions. |

| Reference | Del-Pino et al. (2022)[8] | Data is for the analogue CsGd(SO₄)₂. |

Experimental Protocols

The following sections describe detailed methodologies for the synthesis and characterization of Gd(NH₄)(SO₄)₂·4H₂O.

Synthesis Protocol: Slow Evaporation

This protocol is adapted from the general synthesis of Tutton salts and other double sulfates.[9]

-

Reagent Preparation:

-

Prepare a 1 M solution of gadolinium(III) sulfate, Gd₂(SO₄)₃·8H₂O.

-

Prepare a 2 M solution of ammonium sulfate, (NH₄)₂SO₄.

-

-

Stoichiometric Mixing:

-

In a beaker, combine the gadolinium sulfate solution and the ammonium sulfate solution in a 1:1 molar ratio of Gd³⁺ to NH₄⁺. For example, mix 50 mL of 1 M Gd₂(SO₄)₃·8H₂O (contains 100 mmol of Gd³⁺) with 50 mL of 2 M (NH₄)₂SO₄ (contains 100 mmol of NH₄⁺).

-

Note: A slight excess of ammonium sulfate can be used to decrease the solubility of the double salt and improve yield.

-

-

Dissolution and Homogenization:

-

Gently heat the mixture to 40-50 °C on a hot plate with continuous stirring until all solids are dissolved and the solution is clear.

-

-

Crystallization:

-

Filter the warm solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallization dish to remove any impurities.

-

Cover the dish with perforated parafilm to allow for slow evaporation.

-

Place the dish in a vibration-free environment at a constant temperature (e.g., 25 °C).

-

-

Crystal Harvesting and Drying:

-

After several days to weeks, well-formed crystals should appear.

-

Decant the mother liquor.

-

Wash the crystals quickly with a small amount of ice-cold deionized water to remove any residual mother liquor, followed by a wash with ethanol.

-

Dry the crystals on a filter paper at room temperature. Do not heat, to prevent dehydration.

-

Thermal Analysis Protocol: TGA/DTA

This protocol describes the characterization of the thermal decomposition pathway.[6]

-

Sample Preparation:

-

Grind a small number of crystals into a fine, homogeneous powder using an agate mortar and pestle.

-

Weigh approximately 5-10 mg of the powder into an alumina or platinum crucible.

-

-

Instrument Setup (Simultaneous TGA/DTA):

-

Place the sample crucible and an empty reference crucible onto the instrument's balance mechanism.

-

Set the furnace purge gas to an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

-

Thermal Program:

-

Set the temperature program to heat the sample from room temperature (~25 °C) to 1400 °C.

-

Use a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TG curve), the rate of mass change (DTG curve), and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TG curve to determine the temperature ranges and percentage mass loss for each decomposition step.

-

Use the peaks on the DTG curve to identify the temperatures of maximum decomposition rate.

-

Use the endothermic and exothermic peaks on the DTA curve to identify thermal events such as dehydration, melting, decomposition, and phase transitions.

-

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a synthesized double salt like Gd(NH₄)(SO₄)₂·4H₂O.

References

- 1. Gadolinium - Wikipedia [en.wikipedia.org]

- 2. GADOLINIUM(III) SULFATE - Safety Data Sheet [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. osti.gov [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fractional precipitation of Ni and Co double salts from lithium-ion battery leachates - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00303A [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Ammonium gadolinium(3+) disulphate | GdH4NO8S2 | CID 56843853 - PubChem [pubchem.ncbi.nlm.nih.gov]

electronic structure and bonding in ammonium gadolinium(3+) disulphate

An In-Depth Technical Guide to the Electronic Structure and Bonding in Ammonium Gadolinium(III) Disulfate

Introduction

Ammonium gadolinium(III) disulfate, with the chemical formula NH₄Gd(SO₄)₂, is a member of the family of anhydrous double sulfates of rare-earth elements. These materials are of interest for their potential applications in phosphors, catalysis, and as precursors for other functional materials. The presence of the gadolinium(III) ion, with its unique electronic configuration, imparts interesting magnetic and luminescent properties. This guide provides a detailed analysis of the bonding, electronic structure, and physicochemical properties of NH₄Gd(SO₄)₂, based on the best available data from analogous compounds and theoretical principles.

Crystal Structure and Chemical Bonding

The bonding in ammonium gadolinium(III) disulfate is primarily ionic, consisting of ammonium cations (NH₄⁺) and a complex anionic framework of gadolinium(III) ions and sulfate anions, [Gd(SO₄)₂]⁻.

Inferred Crystal Structure from an Isostructural Analog

Direct crystallographic data for NH₄Gd(SO₄)₂ is not available. However, the crystal structure of the isostructural lanthanum analog, β-(NH₄)La(SO₄)₂, has been determined from X-ray powder diffraction data.[1] Given the chemical similarity and the well-known lanthanide contraction, this structure serves as an excellent model for NH₄Gd(SO₄)₂.

The structure of β-(NH₄)La(SO₄)₂ is monoclinic with the space group Pn. It features anionic layers of lanthanum cations coordinated by sulfate tetrahedra. The ammonium cations are situated between these layers, providing charge balance and contributing to the overall crystal packing through hydrogen bonding.[1]

Table 1: Crystallographic Data for the Analogous β-(NH₄)La(SO₄)₂ Compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a | 6.9365(4) Å |

| b | 9.0055(5) Å |

| c | 5.4541(4) Å |

| β | 90.672(8)° |

| Volume | 340.68(3) ų |

| Z | 2 |

The Role of Lanthanide Contraction

The lanthanide contraction describes the greater-than-expected decrease in ionic radii across the lanthanide series.[2][3] As gadolinium is further along the series than lanthanum, the Gd³⁺ ion is smaller than the La³⁺ ion. This will result in slightly shorter Gd-O bond lengths and a smaller unit cell volume for NH₄Gd(SO₄)₂ compared to its lanthanum counterpart. This contraction can also influence the coordination number and geometry.[3]

Coordination Environment of Gadolinium(III)

In the β-(NH₄)La(SO₄)₂ structure, the lanthanum atom is nine-coordinated by oxygen atoms from both monodentate and bidentate sulfate groups.[1] Gadolinium(III), a hard Lewis acid, has a strong affinity for hard oxygen donor ligands and typically exhibits high coordination numbers, most commonly 8 or 9.[4] It is therefore highly probable that the Gd³⁺ ion in NH₄Gd(SO₄)₂ is also eight- or nine-coordinated by sulfate oxygen atoms, forming a complex polyhedral arrangement. The sulfate ions act as bridging ligands, linking the gadolinium centers into a layered anionic framework.

References

- 1. researchgate.net [researchgate.net]

- 2. Rare-earth element - Wikipedia [en.wikipedia.org]

- 3. A series of new rare earth sulfates based on lanthanide contraction and dual organic-amine templating effects - Nanjing Tech University [pure.njtech.edu.cn]

- 4. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Growth of Single Crystals of Ammonium Gadolinium Disulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and single-crystal growth of ammonium gadolinium disulfate, NH₄Gd(SO₄)₂. Due to the limited availability of a specific, published protocol for this compound, the following procedure is a comprehensive guide based on established methods for analogous rare-earth ammonium double sulfates and general principles of single-crystal growth from aqueous solutions.

Introduction

Ammonium gadolinium disulfate is a double salt containing the rare-earth element gadolinium. Single crystals of such materials are of interest for their potential applications in various fields, including materials science and as precursors in the synthesis of other functional materials. The protocol outlined below describes the synthesis of ammonium gadolinium disulfate from common laboratory reagents and its subsequent crystallization into single crystals suitable for characterization and further research.

Materials and Equipment

Reagents

| Reagent | Formula | Grade | Supplier (Example) |

| Gadolinium(III) Oxide | Gd₂O₃ | 99.9% or higher | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | ACS Reagent Grade, 95-98% | Fisher Scientific |

| Ammonium Sulfate | (NH₄)₂SO₄ | ACS Reagent Grade, ≥99.0% | VWR |

| Deionized Water | H₂O | 18.2 MΩ·cm | - |

Equipment

| Equipment | Purpose |

| Beakers and Erlenmeyer flasks | Solution preparation |

| Hot plate with magnetic stirring | Dissolution of reagents |

| pH meter | Monitoring and adjusting acidity |

| Filtration apparatus (e.g., Buchner funnel) | Removal of particulates |

| Crystallization dishes or beakers | Crystal growth |

| Desiccator | Slow evaporation |

| Optical microscope | Crystal inspection |

| Spatulas, weighing paper, graduated cylinders | General laboratory use |

| X-ray Diffractometer (XRD) | Crystal structure analysis |

| Thermogravimetric Analyzer/Differential Scanning | Thermal stability analysis |

| Calorimeter (TGA/DSC) |

Experimental Protocols

The overall process involves two main stages: the synthesis of an aqueous solution of ammonium gadolinium disulfate and the subsequent growth of single crystals from this solution via slow evaporation.

Synthesis of Ammonium Gadolinium Disulfate Solution

This part of the protocol is adapted from the synthesis of other rare-earth sulfates[1].

-

Preparation of Gadolinium(III) Sulfate Solution:

-

Carefully add a stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) to a beaker containing a calculated volume of deionized water.

-

While stirring, slowly and cautiously add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) to the Gd₂O₃ suspension. The reaction is exothermic. The reaction is: Gd₂O₃ + 3H₂SO₄ → Gd₂(SO₄)₃ + 3H₂O

-

Gently heat the solution on a hot plate with continuous stirring until all the gadolinium oxide has dissolved, resulting in a clear gadolinium(III) sulfate solution.

-

Allow the solution to cool to room temperature.

-

-

Preparation of the Double Salt Solution:

-

In a separate beaker, prepare a saturated or near-saturated solution of ammonium sulfate ((NH₄)₂SO₄) in deionized water.

-

Slowly add the gadolinium(III) sulfate solution to the ammonium sulfate solution in a 1:1 molar ratio of Gd³⁺ to NH₄⁺. A slight excess of ammonium sulfate can be used to ensure complete precipitation of the double salt.

-

Stir the combined solution thoroughly. A fine white precipitate of ammonium gadolinium disulfate may form, as many rare-earth double sulfates have low solubility[2].

-

Gently heat the solution while stirring to redissolve the precipitate, aiming for a clear, slightly supersaturated solution upon cooling.

-

Single Crystal Growth by Slow Evaporation

This is a common and effective method for growing single crystals from an aqueous solution.

-

Solution Preparation for Crystallization:

-

Filter the warm, clear solution of ammonium gadolinium disulfate through a fine filter paper to remove any dust or undissolved particles that could act as unwanted nucleation sites.

-

Transfer the filtered solution into a clean crystallization dish or beaker.

-

-

Crystal Growth:

-

Cover the crystallization vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the vessel in a vibration-free and temperature-stable environment, such as a desiccator or a quiet corner of the laboratory.

-

Monitor the vessel periodically over several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.

-

Once crystals of a suitable size have formed, they can be carefully removed from the solution using tweezers, gently washed with a small amount of cold deionized water, and dried on a filter paper.

-

Characterization of Crystals

X-ray Diffraction (XRD)

Single-crystal or powder XRD should be performed to confirm the crystal structure of the grown crystals. The expected structure is likely to be a hydrated form, similar to other rare-earth ammonium sulfates. The diffraction pattern can be compared with database entries for isostructural compounds if a reference for NH₄Gd(SO₄)₂ is unavailable.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and water of hydration of the crystals. A typical thermogram for a hydrated salt will show an initial weight loss corresponding to the loss of water molecules, followed by decomposition at higher temperatures. The decomposition of ammonium sulfate typically begins above 250 °C[3].

Expected Results and Data Presentation

The following tables provide a template for presenting the quantitative data obtained during the synthesis and characterization of ammonium gadolinium disulfate single crystals.

Table 1: Synthesis Parameters

| Parameter | Value |

| Molar Ratio (Gd³⁺:NH₄⁺) | 1:1 |

| Initial Concentration of Gd₂(SO₄)₃ | [To be determined experimentally] |

| Initial Concentration of (NH₄)₂SO₄ | [To be determined experimentally] |

| Crystallization Temperature | Room Temperature (~20-25 °C) |

| pH of Crystallization Solution | [To be measured] |

Table 2: Crystal Growth Observations

| Parameter | Observation |

| Crystal Habit | [e.g., prismatic, tabular] |

| Average Crystal Size | [To be measured, e.g., in mm] |

| Growth Time | [e.g., days, weeks] |

| Crystal Color | Colorless |

Table 3: Characterization Data (Hypothetical)

| Analysis | Parameter | Expected Result |

| XRD | Crystal System | Monoclinic or Orthorhombic |

| Space Group | [To be determined] | |

| Lattice Parameters | [To be determined] | |

| TGA | Dehydration Temperature | ~100-200 °C |

| Decomposition Temperature | > 250 °C |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No crystal formation | Solution is not supersaturated | Allow more solvent to evaporate; slightly cool the solution. |

| Formation of many small crystals | Too many nucleation sites; rapid | Filter the solution again; slow down the evaporation rate |

| supersaturation | (e.g., use fewer perforations in the cover). | |

| Opaque or poorly formed crystals | Impurities in the solution; growth rate | Use higher purity reagents; ensure slow evaporation. |

| is too fast |

Disclaimer: This protocol is a guideline based on established chemical principles and procedures for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize the conditions based on their specific experimental setup and desired crystal quality.

References

Application Notes and Protocols: Synthesis of Gadolinium Oxide via Thermal Decomposition of a Sulfate Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium oxide (Gd₂O₃) nanoparticles are of significant interest in biomedical applications, particularly as contrast agents in magnetic resonance imaging (MRI) and in drug delivery systems.[1] The synthesis method plays a crucial role in determining the physicochemical properties of the resulting nanoparticles, which in turn affects their efficacy and safety. While various precursor materials can be used for the synthesis of gadolinium oxide, this document focuses on a thermal decomposition method utilizing a gadolinium sulfate precursor.

It is important to note that while the specific precursor "ammonium gadolinium disulphate" was considered, a detailed, reproducible experimental protocol for its direct use in the synthesis of gadolinium oxide could not be readily found in the reviewed scientific literature. However, the thermal decomposition of gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O) is a well-documented and closely related method that yields high-purity gadolinium oxide.[1][2] Therefore, the following protocols and data are based on the use of gadolinium sulfate octahydrate as the precursor. This approach provides a reliable and scientifically grounded pathway for researchers to produce gadolinium oxide nanoparticles.

Experimental Protocols

This section details the necessary steps for the synthesis of gadolinium oxide (Gd₂O₃) through the thermal decomposition of gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O).

I. Preparation of Gadolinium Sulfate Octahydrate (Precursor)

For researchers who wish to synthesize the precursor material in-house, the following protocol, adapted from established methods, can be used.[1][2]

Materials:

-

Gadolinium(III) oxide (Gd₂O₃, 99.9% purity)

-

Diluted sulfuric acid (H₂SO₄)

-

Deionized water

-

Acetone

-

Heating plate with magnetic stirring

-

Beakers and other standard laboratory glassware

-

Sintered glass crucible

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of gadolinium(III) oxide in diluted sulfuric acid with gentle heating and stirring. The acid should be added dropwise until all the gadolinium oxide has visibly reacted and the solution is clear.

-

Slowly concentrate the resulting solution by heating it to approximately 333 K (60 °C) to induce crystallization of gadolinium sulfate octahydrate.[2]

-

Once crystals have formed, allow the solution to cool to room temperature.

-

Filter the crystalline gadolinium sulfate hydrate using a sintered glass crucible.

-

Wash the collected crystals with a small volume of cold deionized water, followed by a wash with acetone.[1]

-

Dry the purified crystals in a desiccator at room temperature.

II. Thermal Decomposition of Gadolinium Sulfate Octahydrate to Gadolinium Oxide

This protocol describes the high-temperature calcination process to convert the gadolinium sulfate octahydrate precursor into gadolinium oxide.

Materials and Equipment:

-

Gadolinium sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

-

High-temperature tube furnace with programmable temperature controller

-

Ceramic or quartz crucible

-

Inert gas supply (e.g., nitrogen or argon) (optional, but recommended for controlled atmosphere)

Procedure:

-

Place a weighed amount of the gadolinium sulfate octahydrate precursor into a ceramic or quartz crucible.

-

Position the crucible in the center of the tube furnace.

-

If a controlled atmosphere is desired, purge the furnace tube with an inert gas, such as nitrogen, for at least 30 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the heating and cooling process.

-

Program the furnace to heat the sample according to the temperature profile outlined in the thermal decomposition data below. A step-wise or ramped heating program is recommended to ensure complete decomposition at each stage.

-

The crucial decomposition steps occur at elevated temperatures, with the final conversion to gadolinium oxide happening at approximately 1455 K (1182 °C).[1]

-

After holding the sample at the final decomposition temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion, the furnace should be cooled down to room temperature in a controlled manner.

-

Once cooled, carefully remove the crucible containing the final gadolinium oxide product. The resulting material should be a fine, white powder.

Data Presentation

The following tables summarize the key quantitative data associated with the thermal decomposition of gadolinium sulfate octahydrate. This data is critical for understanding the transformation process and for programming the temperature controller of the furnace.

Table 1: Thermal Decomposition Stages of Gadolinium Sulfate Octahydrate [1][2]

| Temperature Range (K) | Onset Temperature (K) | Process | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 373 - 673 | - | Dehydration (Step 1) | Gd₂(SO₄)₃·xH₂O | - | - |

| 673 - 1015 | - | Dehydration (Step 2) & Crystallization | Anhydrous Gd₂(SO₄)₃ | - | - |

| 1015 | 1015 | Polymorphic Transition | High-temperature polymorph of Gd₂(SO₄)₃ | 0 | 0 |

| 1256 - 1455 | 1256 | Decomposition (Step 1) | (GdO)₂SO₄ | - | - |

| > 1455 | 1455 | Decomposition (Step 2) | Gd₂O₃ | 10.72 | 10.86 |

Note: The mass loss percentages are specific to the final decomposition step of gadolinium oxosulfate to gadolinium oxide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of gadolinium oxide from a gadolinium sulfate precursor.

Caption: Workflow for Gadolinium Oxide Synthesis.

Thermal Decomposition Pathway

This diagram outlines the chemical transformations that occur during the thermal decomposition of gadolinium sulfate octahydrate.

Caption: Thermal Decomposition of Gadolinium Sulfate.

References

Application of Ammonium Gadolinium Disulphate in Low-Temperature Thermometry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Low-temperature thermometry is a critical aspect of various scientific and industrial fields, including materials science, quantum computing, and drug development, where precise temperature control and measurement at cryogenic levels are paramount. Paramagnetic salts have long been utilized as sensitive thermometers in the sub-Kelvin range due to the temperature-dependent magnetic susceptibility of their constituent magnetic ions. Among these, gadolinium-based salts are of particular interest due to the large magnetic moment of the Gd³⁺ ion (S = 7/2), which leads to a significant change in magnetic susceptibility with temperature, providing high sensitivity at low temperatures.

This document provides detailed application notes and experimental protocols for the use of ammonium gadolinium disulphate, NH₄Gd(SO₄)₂, as a low-temperature thermometric material. While specific data for this exact compound is scarce in publicly available literature, we will draw upon the well-characterized properties of the closely related gadolinium sulfate octahydrate, Gd₂(SO₄)₃·8H₂O, to provide a robust framework for its application. The principles and methodologies described herein are broadly applicable to paramagnetic salt thermometry.

Principle of Operation

The thermometric principle relies on the temperature dependence of the magnetic susceptibility (χ) of a paramagnetic material. At temperatures above its magnetic ordering temperature, the magnetic susceptibility of a paramagnetic salt follows the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the magnetic susceptibility.

-

C is the Curie constant, which is proportional to the square of the magnetic moment of the ions and their concentration.

-

T is the absolute temperature.

-

θ is the Weiss constant, which accounts for the magnetic interactions between the ions. For many paramagnetic salts used in thermometry, θ is very small and can often be neglected at sufficiently high temperatures within the cryogenic range.

By measuring the magnetic susceptibility of ammonium gadolinium disulphate, its temperature can be accurately determined after a proper calibration procedure. The measurement is typically performed using a mutual inductance bridge, which offers high sensitivity to small changes in magnetic susceptibility.

Data Presentation

The following tables summarize the relevant physical and magnetic properties of gadolinium sulfate octahydrate, which are expected to be a reasonable approximation for ammonium gadolinium disulphate.

Table 1: Magnetic Properties of Gadolinium Sulfate Octahydrate

| Property | Value | Unit | Reference |

| Molar Mass (Gd₂(SO₄)₃·8H₂O) | 746.86 | g/mol | N/A |

| Gd³⁺ Ground State | ⁸S₇/₂ | - | [1][2] |

| Curie Constant (per Gd³⁺ ion) | 7.84 | cm³·K/mol | Calculated |

| Weiss Constant (θ) | ~0 | K | [1] |

Table 2: Low-Temperature Heat Capacity of Gadolinium Sulfate Octahydrate

| Temperature (K) | Molar Heat Capacity (J/mol·K) |

| 16 | 1.8 |

| 20 | 3.2 |

| 30 | 9.5 |

| 50 | 28.5 |

| 100 | 88.0 |

| 200 | 220.0 |

| 300 | 310.0 |

| (Data extrapolated from graphical representations in[3]) |

Experimental Protocols

I. Synthesis of Ammonium Gadolinium Disulphate

This protocol describes a solution-phase synthesis of ammonium gadolinium disulphate.

Materials:

-

Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) sulfate octahydrate (Gd₂(SO₄)₃·8H₂O)

-

Sulphuric acid (H₂SO₄), concentrated

-

Ammonium hydroxide (NH₄OH) or Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Ethanol

-

pH meter

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Preparation of Gadolinium Sulfate Solution:

-

If starting from Gd₂O₃, dissolve a stoichiometric amount of the oxide in a slight excess of dilute sulphuric acid with gentle heating and stirring.

-

If starting from Gd₂(SO₄)₃·8H₂O, dissolve the salt in deionized water.

-

-

Precipitation of Ammonium Gadolinium Disulphate:

-

To the gadolinium sulfate solution, slowly add a stoichiometric amount of ammonium sulfate solution or carefully add ammonium hydroxide to adjust the pH to approximately 2-3 while stirring vigorously. The double salt is expected to precipitate out of the solution due to its lower solubility. The general reaction can be represented as: Gd₂(SO₄)₃(aq) + (NH₄)₂SO₄(aq) → 2NH₄Gd(SO₄)₂(s)[4].

-

-

Isolation and Purification:

-

Allow the precipitate to settle and then collect it by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials.

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified ammonium gadolinium disulphate in a low-temperature oven (e.g., 60-80 °C) or in a desiccator under vacuum to remove residual water and ethanol.

-

-

Characterization:

-

The resulting powder should be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and energy-dispersive X-ray spectroscopy (EDX) to verify the elemental composition.

-

II. Low-Temperature Thermometry using Ammonium Gadolinium Disulphate

This protocol outlines the procedure for using the synthesized salt for temperature measurement in a cryogenic environment.

Apparatus:

-

Adiabatic demagnetization refrigerator (ADR) or a dilution refrigerator to achieve low temperatures.

-

Mutual inductance bridge (e.g., a Hartshorn bridge) for susceptibility measurement.[5][6][7]

-

A coil set for the thermometer, consisting of a primary coil and a balanced secondary coil pair.

-

A sample holder for the paramagnetic salt.

-

A calibrated reference thermometer (e.g., a germanium resistance thermometer) for calibration.

Procedure:

-

Thermometer Construction:

-

The synthesized ammonium gadolinium disulphate powder is packed into a non-metallic sample holder (e.g., made of Teflon or a suitable plastic) to form a cylindrical or spherical pill. The packing density should be uniform to ensure a homogeneous magnetic response.

-

The sample holder is placed within the secondary coil of the mutual inductance bridge. The secondary coil is typically a pair of coils wound in opposition to each other. The sample is placed in one of these coils. This configuration ensures that the bridge is balanced in the absence of the sample and is only sensitive to the magnetic susceptibility of the salt.

-

-

Experimental Setup:

-

The thermometer assembly (salt pill and coil set) is mounted in the cryostat in good thermal contact with the region where the temperature is to be measured.

-

The primary and secondary coils are connected to the mutual inductance bridge.

-

-

Measurement:

-

An alternating current is passed through the primary coil, which generates an alternating magnetic field.

-

This field induces a voltage in the secondary coils. The presence of the paramagnetic salt in one of the secondary coils changes its mutual inductance, leading to an imbalance in the bridge.

-

The output voltage from the bridge is proportional to the magnetic susceptibility of the salt. This voltage is measured using a lock-in amplifier for high sensitivity and noise rejection.

-

-

Calibration:

-

The relationship between the mutual inductance bridge reading and the temperature must be established through calibration against a standard thermometer.

-

The cryostat is stabilized at several known temperatures, as measured by the reference thermometer, spanning the desired operating range.

-

At each temperature, the output of the mutual inductance bridge is recorded.

-

A calibration curve of bridge output versus temperature is generated. This data can be fitted to the Curie-Weiss law to determine the constants C and θ for the specific thermometer assembly.

-

Visualizations

Caption: Workflow for the synthesis of ammonium gadolinium disulphate.

Caption: Experimental workflow for low-temperature thermometry.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ammonium gadolinium(3+) disulphate | 21995-31-3 | Benchchem [benchchem.com]

- 5. Mutual inductance bridge for low-temperature thermometry and susceptibility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for Electron Paramagnetic Resonance (EPR) of Gd³⁺ Ions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gadolinium(III) (Gd³⁺) ions, with their high electron spin (S = 7/2) and seven unpaired electrons, are of significant interest in various scientific and biomedical fields.[1][2] In drug development, Gd³⁺ complexes are widely utilized as contrast agents for Magnetic Resonance Imaging (MRI).[2][3][4][5] Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing these complexes, providing insights into their electronic structure, coordination environment, and dynamics.[3][6] These insights are crucial for understanding the efficacy and safety of Gd³⁺-based drugs. This document provides detailed application notes and protocols for conducting EPR experiments on Gd³⁺ ions.

I. Core Concepts in Gd³⁺ EPR

The EPR spectrum of the high-spin Gd³⁺ ion is characterized by a central transition (|-1/2⟩ ↔ |+1/2⟩) and several other transitions that are sensitive to the local environment.[1] The key parameters that influence the EPR spectrum are:

-

g-factor: An isotropic g-value close to 2.0 is typically observed for Gd³⁺.[1][7]

-

Zero-Field Splitting (ZFS): This is the splitting of the spin energy levels in the absence of an external magnetic field, arising from the interaction of the Gd³⁺ ion with the crystal field of the surrounding ligands.[6][8] The ZFS is described by the axial (D) and rhombic (E) parameters. The magnitude and symmetry of the ZFS are highly sensitive to the coordination geometry of the Gd³⁺ complex.[8][9]

-

Linewidth: The width of the EPR signal provides information about the relaxation processes and the dynamics of the Gd³⁺ complex.[3]

Multifrequency EPR, particularly at high frequencies (Q-band, W-band, and higher), is often necessary to resolve the ZFS and accurately determine the D and E parameters.[3][6][8]

II. Experimental Setup and Components

A typical continuous-wave (CW) EPR spectrometer consists of the following components:

-

Microwave Source: Generates the microwaves that induce the EPR transitions.

-

Waveguide: Transmits the microwaves to the resonator.

-

Resonator (Cavity): Contains the sample and concentrates the microwave magnetic field.

-

Magnet: Provides a stable and homogeneous external magnetic field.

-

Modulation Coils: Modulate the magnetic field to allow for phase-sensitive detection.

-

Detector: Detects the absorption of microwaves by the sample.

-

Cryostat: Controls the temperature of the sample, often requiring low temperatures (below 150 K) for studying frozen solutions of Gd³⁺ complexes.[8][9]

Caption: Key components of a continuous-wave EPR spectrometer.

III. Experimental Protocols

Proper sample preparation is critical for obtaining high-quality EPR data. For Gd³⁺ complexes, especially in the context of drug development, samples are often prepared as frozen solutions to minimize motional averaging of the ZFS.

Protocol for Preparing Frozen Solutions:

-

Solvent Selection: Choose a solvent that forms a good glass upon freezing to ensure a random orientation of the Gd³⁺ complexes. A mixture of the aqueous buffer and a cryoprotectant like glycerol (e.g., 20-30% v/v) is commonly used.

-

Concentration: The concentration of the Gd³⁺ complex should be optimized. For continuous-wave (CW) EPR, concentrations in the range of 10 µM to 1 mM are typical.[4]

-

Sample Loading:

-

Draw the solution into a high-purity quartz EPR tube (e.g., 3-4 mm outer diameter for X-band).

-

Ensure the sample volume is sufficient to be positioned in the center of the EPR resonator.

-

-

Freezing:

-

Rapidly freeze the sample by plunging the EPR tube into liquid nitrogen. This helps to ensure the formation of a glass rather than a polycrystalline solid.

-

Store the frozen sample in liquid nitrogen until the EPR measurement.

-

The following protocol outlines the general steps for acquiring CW EPR data of a frozen Gd³⁺ solution.

Protocol for CW EPR Data Acquisition:

-

Instrument Setup:

-

Setting Acquisition Parameters:

-

Microwave Frequency: This is determined by the spectrometer (e.g., ~9.5 GHz for X-band, ~35 GHz for Q-band, ~94 GHz for W-band).

-

Microwave Power: Start with a low power (e.g., 1-2 mW) to avoid saturation of the EPR signal. A power saturation study can be performed to determine the optimal power.

-

Magnetic Field Sweep: Set a wide sweep width initially (e.g., 0 to 1 T for X-band) to locate the Gd³⁺ signals. The central transition is expected around g ≈ 2.

-

Modulation Frequency: A standard modulation frequency of 100 kHz is commonly used.

-

Modulation Amplitude: Start with a modulation amplitude that is a fraction of the expected linewidth to avoid signal distortion.

-

Time Constant and Sweep Time: These parameters should be chosen to achieve a good signal-to-noise ratio without distorting the lineshape. A common starting point is a time constant of 0.03 s and a sweep time of 60 s.

-

Number of Scans: Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the EPR spectrum.

-

Save the data along with all the experimental parameters.

-

Caption: A typical experimental workflow for EPR of Gd³⁺ ions.

IV. Data Presentation and Analysis

EPR spectra of Gd³⁺ are often complex and require simulation for accurate interpretation. Software packages like EasySpin are commonly used to simulate the spectra and extract the spin Hamiltonian parameters.[1]

Data Analysis Steps:

-

Baseline Correction: Correct for any sloping or curved baseline in the spectrum.

-

Spectral Simulation:

-

Use a simulation program to calculate the EPR spectrum based on a set of input parameters (g, D, E, linewidths).

-

Vary the parameters systematically to achieve the best fit between the simulated and experimental spectra.

-

-

Parameter Extraction: The best-fit simulation provides the values for the g-factor, ZFS parameters (D and E), and linewidths.

Table of Typical EPR Parameters for Gd³⁺ Complexes:

| Gd³⁺ Complex Type | Frequency Band | Temperature (K) | g-value | D (MHz) | E (MHz) | Reference |

| Gd-DOTA | Multiple (9.4-325 GHz) | 276-320 | ~2.0 | Varies | Varies | [3] |

| Gd³⁺ Aqua Ion | X-band | 77 | ~2.0 | 180 G (D₁) | - | [10] |

| Gd³⁺ Aqua Ion | X-band | 77 | ~2.0 | 580 G (D₂) | - | [10] |

| Gd-ruler | Q-band, W-band | - | ~2.0 | 1060 | 320 | [1] |

| Gd³⁺ in CaF₂ | X-band | Room Temp | 1.9862 | -2.3153 (B₄) | -0.0005 (B₆) | [7][11] |

| Acyclic Complexes | 240 GHz | < 150 | ~2.0 | Positive | Non-negligible | [9] |

| Macrocyclic Complexes | 240 GHz | < 150 | ~2.0 | Negative | Negligible | [9] |

Note: The ZFS parameters are sometimes reported in units of cm⁻¹ or Gauss (G). Conversion factors: 1 cm⁻¹ = 29.979 GHz; for g=2, 1 G ≈ 2.8 MHz. The parameters B₄ and B₆ are higher-order ZFS terms.[7][11]

V. Applications in Drug Development

EPR of Gd³⁺ complexes plays a crucial role in the development of safer and more effective MRI contrast agents.

-

Characterizing Coordination Environment: The ZFS parameters are highly sensitive to the number and type of coordinating ligands, as well as the overall geometry of the complex. This information is vital for understanding the stability of the complex and preventing the release of toxic free Gd³⁺ ions.[5]

-

Studying Interactions with Biomolecules: EPR can be used to study the interaction of Gd³⁺-based contrast agents with proteins, membranes, and other biological macromolecules.[4][6] These interactions can influence the relaxivity and biodistribution of the contrast agent.

-